molecular formula C24H20N4O3S3 B2890304 4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-83-4

4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2890304
CAS RN: 442556-83-4
M. Wt: 508.63
InChI Key: ISFMCXDQLOBECR-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H20N4O3S3 and its molecular weight is 508.63. The purity is usually 95%.
BenchChem offers high-quality 4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzamide and sulphonamide, closely related to the query compound, exhibit significant anticancer activities. For instance, indapamide derivatives have been synthesized and demonstrated proapoptotic activity against melanoma cell lines, with compound SGK 266 showing notable growth inhibition at low micromolar concentrations (Ö. Yılmaz et al., 2015). This suggests that similar compounds could be explored for their potential anticancer properties.

Inhibition of Carbonic Anhydrases

A significant area of research for benzamide-sulphonamide derivatives is their inhibition of human carbonic anhydrases, which are enzymes involved in various physiological processes. Studies have discovered compounds within this category that preferentially inhibit carbonic anhydrase isoforms II and XII, which are relevant to cancer and glaucoma treatments (S. Distinto et al., 2019). This highlights a potential application of the compound for designing inhibitors targeting specific isoforms of carbonic anhydrase.

Antimicrobial and Antifungal Activities

Compounds with structural similarities to the query compound have been reported to possess antimicrobial and antifungal activities. Novel fluoro substituted sulphonamide benzothiazole compounds have been synthesized and evaluated for their antimicrobial potential, demonstrating a broad spectrum of biodynamic properties which could potentially include the compound (V. Jagtap et al., 2010).

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide a foundation for understanding the chemical behavior and potential applications of "4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide." Studies have detailed the synthesis of thiadiazolobenzamide derivatives, exploring their potential in developing new pharmaceuticals or materials with unique properties (F. Adhami et al., 2012).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S3/c1-15-25-19-12-13-20-22(21(19)32-15)33-24(26-20)27-23(29)17-8-10-18(11-9-17)34(30,31)28(2)14-16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMCXDQLOBECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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